molecular formula C20H24N2O3S B3167671 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid isobutyl ester CAS No. 923942-36-3

2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid isobutyl ester

Cat. No.: B3167671
CAS No.: 923942-36-3
M. Wt: 372.5 g/mol
InChI Key: PQNXJXSGFRHJPV-UHFFFAOYSA-N
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Description

2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid isobutyl ester is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.15076381 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Febuxostat, is xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the synthesis of uric acid in the body .

Mode of Action

Febuxostat is a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting the activity of this enzyme, Febuxostat reduces the synthesis of uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the metabolic pathway that leads to the production of uric acid. This results in a decrease in uric acid levels, which can help to alleviate the symptoms of conditions such as gout, which are caused by the accumulation of uric acid crystals in or around joints .

Pharmacokinetics

Febuxostat has a bioavailability of over 84% when taken orally . It is metabolized via several enzymes including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The elimination half-life of Febuxostat is approximately 5-8 hours . It is excreted in urine (~49%, mostly as metabolites, 3% as unchanged drug) and feces (~45%, mostly as metabolites, 12% as unchanged drug) .

Result of Action

The molecular and cellular effects of Febuxostat’s action primarily involve a reduction in the levels of uric acid in the body. This can help to prevent the formation of uric acid crystals, thereby reducing inflammation and pain associated with conditions such as gout .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Febuxostat. For instance, factors such as diet, other medications, and individual metabolic differences can affect the drug’s effectiveness and the patient’s response to treatment . In addition, the FDA advises health professionals to limit the use of Febuxostat to second-line therapy in patients who have inadequate response or intolerance to allopurinol, and to avoid the use of Febuxostat in patients with cardiovascular diseases .

Properties

IUPAC Name

2-methylpropyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-12(2)10-24-17-7-6-15(8-16(17)9-21)19-22-14(5)18(26-19)20(23)25-11-13(3)4/h6-8,12-13H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNXJXSGFRHJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401116733
Record name 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923942-36-3
Record name 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-, 2-methylpropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923942-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401116733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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